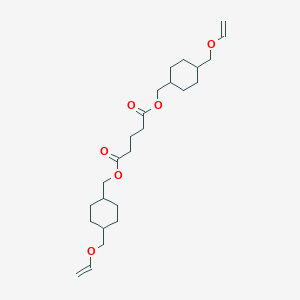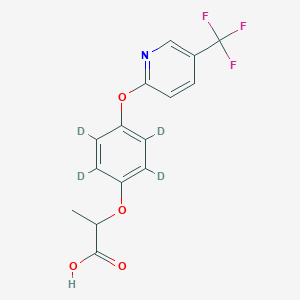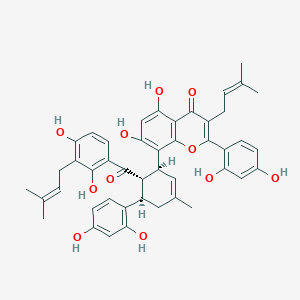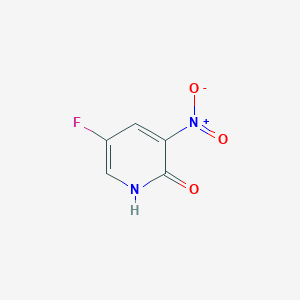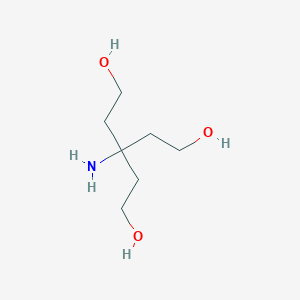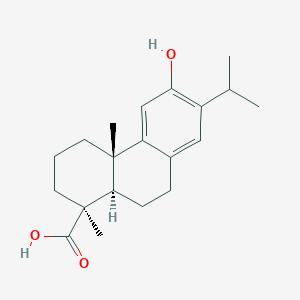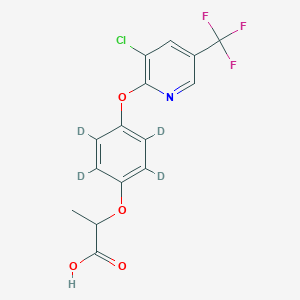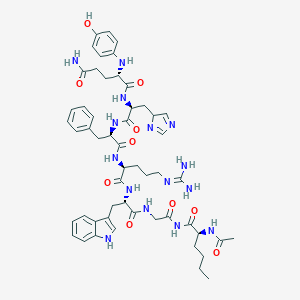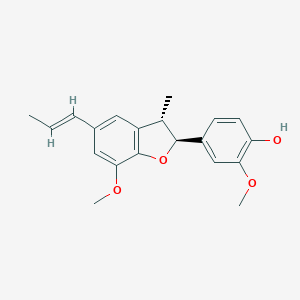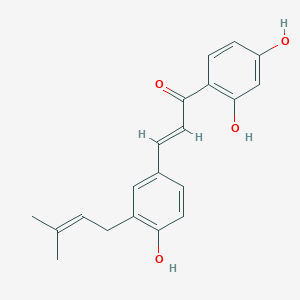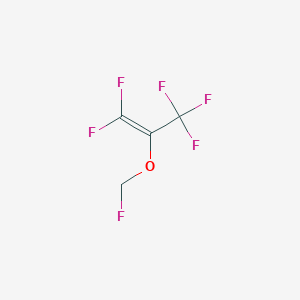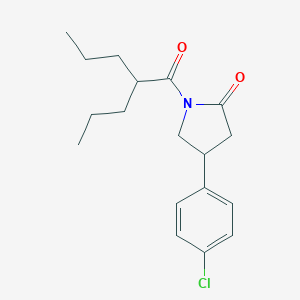![molecular formula C25H48N2O5 B150367 10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one CAS No. 137120-29-7](/img/structure/B150367.png)
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is a member of the fluvirucin family, which are 14-membered macrolactam polyketides known for their antifungal and antiviral activities . These compounds are characterized by a β-alanine starter unit in their polyketide skeletons . Fluvirucins are produced by rare actinomycetes such as the genera Actinomadura, Nonomuraea, and Nocardiopsis .
Métodos De Preparación
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is typically produced through fermentation processes involving actinomycetes. The production involves growing the actinomycete strains in a suitable medium, followed by extraction and purification of the compound . The fermentation broth is subjected to solvent extraction and chromatography to isolate fluvirucin B3 as colorless crystals . The biosynthetic pathway involves the incorporation of β-amino acids into the polyketide skeleton, catalyzed by specific enzymes such as adenylation enzymes and acyl carrier proteins .
Análisis De Reacciones Químicas
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The β-alanine moiety in the polyketide skeleton is a key site for these reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include modified macrolactams with altered biological activities .
Aplicaciones Científicas De Investigación
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one has a wide range of scientific research applications. In chemistry, it is studied for its unique macrolactam structure and its potential for synthetic modifications . In biology, fluvirucin B3 is investigated for its antifungal and antiviral properties, making it a candidate for developing new therapeutic agents . In medicine, it is explored for its potential to treat infections caused by fungi and viruses . Industrially, fluvirucin B3 is used in the development of biocontrol agents for agricultural applications .
Mecanismo De Acción
The mechanism of action of fluvirucin B3 involves the inhibition of fungal and viral growth by interfering with their cellular processes . The compound targets specific enzymes and pathways essential for the survival and replication of these pathogens . For example, fluvirucin B3 inhibits the activity of chitinase and β-1,3-glucanase, enzymes crucial for fungal cell wall synthesis . This leads to the disruption of cell wall integrity and ultimately the death of the fungal cells .
Comparación Con Compuestos Similares
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is part of a larger family of fluvirucins, including fluvirucins B1, B2, B4, and B5 . These compounds share a similar macrolactam structure but differ in their side chains and functional groups . This compound is unique due to its specific β-alanine starter unit and its potent antifungal and antiviral activities . Other similar compounds include vicenistatin and rifamycin, which also belong to the macrolactam family and exhibit similar biological activities .
Propiedades
Número CAS |
137120-29-7 |
|---|---|
Fórmula molecular |
C25H48N2O5 |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30)/t16-,17?,18?,19?,20?,21+,22+,23+,25-/m0/s1 |
Clave InChI |
RSMFLBIGOXZFRL-WTJPBOPRSA-N |
SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
SMILES isomérico |
CCC1CCCC(C(=O)NCCCC(C(CC1)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)CC)CC |
SMILES canónico |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


